5-(4-ethoxy-3-nitrophenyl)-1H-imidazole
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Overview
Description
5-(4-ethoxy-3-nitrophenyl)-1H-imidazole: is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxy group and a nitro group attached to a phenyl ring, which is further connected to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole typically involves the following steps:
Nitration of 4-ethoxyacetophenone: The starting material, 4-ethoxyacetophenone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-ethoxy-3-nitroacetophenone.
Formation of the imidazole ring: The nitro compound is then subjected to a cyclization reaction with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the imidazole ring, resulting in this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 5-(4-ethoxy-3-aminophenyl)-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry:
5-(4-ethoxy-3-nitrophenyl)-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Imidazole derivatives are known for their biological activities, including antifungal, antibacterial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound.
Industry:
In the materials science field, imidazole derivatives are used in the production of polymers, resins, and other advanced materials. The compound’s stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
- 5-(4-methoxy-3-nitrophenyl)-1H-imidazole
- 5-(4-ethoxy-3-aminophenyl)-1H-imidazole
- 5-(4-ethoxy-3-nitrophenyl)-2-furoic acid
Comparison:
- 5-(4-methoxy-3-nitrophenyl)-1H-imidazole: Similar structure but with a methoxy group instead of an ethoxy group. This slight difference can affect the compound’s reactivity and biological activity.
- 5-(4-ethoxy-3-aminophenyl)-1H-imidazole: The amino group instead of the nitro group can significantly alter the compound’s chemical properties and biological activities.
- 5-(4-ethoxy-3-nitrophenyl)-2-furoic acid: Contains a furoic acid moiety instead of an imidazole ring, leading to different chemical and biological properties.
The uniqueness of 5-(4-ethoxy-3-nitrophenyl)-1H-imidazole lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(4-ethoxy-3-nitrophenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11-4-3-8(5-10(11)14(15)16)9-6-12-7-13-9/h3-7H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSXUVBUUOISDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CN=CN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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